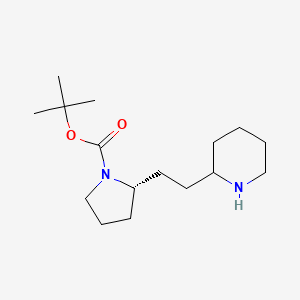

Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high overall yields and enantioselective processes. For example, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate involves a one-pot process with debenzylation and ring hydrogenation . Another compound, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, is synthesized from readily available materials and used in the synthesis of macrocyclic Tyk2 inhibitors . The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy is also notable, achieving high yields and enantiomeric excess .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structures of several tert-butyl pyrrolidine and piperidine carboxylates. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate crystallizes in the triclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonds . Similarly, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is reported in the monoclinic space group with typical bond lengths and angles .

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize tert-butyl pyrrolidine and piperidine carboxylates, including nucleophilic substitution, oxidation, halogenation, elimination, and condensation reactions . These reactions are optimized to achieve high yields and selectivity for the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using techniques such as NMR, MS, FT-IR, and XRD. Computational methods like density functional theory (DFT) are employed to optimize molecular structures and perform molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses . These studies provide insights into the stability, reactivity, and potential biological activities of the compounds.

Aplicaciones Científicas De Investigación

Catalytic Activity and Polymer Synthesis

Polymethacrylates containing a 4‐amino‐pyridyl derivative covalently attached, where tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate could potentially serve as a structural analog, have been shown to be effective catalysts in acylation chemistry. The synthesis of such polymers highlights the neighboring group effects in catalysis, showcasing the utility of pyridyl and piperidine derivatives in creating catalytically active materials (Mennenga, Dorn, Menzel, & Ritter, 2015).

Synthesis of Biologically Active Compounds

The tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate is an essential intermediate in the synthesis of complex molecules, such as crizotinib, a well-known treatment for certain types of lung cancer. Its role in the multi-step synthesis processes emphasizes the importance of such intermediates in the pharmaceutical industry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-8-14(18)10-9-13-7-4-5-11-17-13/h13-14,17H,4-12H2,1-3H3/t13?,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEZKMHKMWIUMP-KZUDCZAMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCC2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CCC2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2523643.png)

![3-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2523644.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B2523653.png)

![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2523654.png)

![2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2523657.png)

![4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2523661.png)